9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)
Overview
Description
“9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” is a chemical compound with the molecular formula C30H19BrN2 and a molecular weight of 487.40 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” can be achieved from 1-Bromo-3,5-difluorobenzene and Carbazole .Molecular Structure Analysis
The molecular structure of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” consists of a bromo-phenylene group sandwiched between two carbazole groups .Chemical Reactions Analysis
The compound has been used in the synthesis of homopolymers and copolymers .Scientific Research Applications
OLED Applications
White Phosphorescent Organic Light Emitting Diodes (WOLEDs):
- A derivative of carbazole and pyridine, closely related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), was used as a host material for blue and white phosphorescent OLEDs. This material showed high quantum efficiencies and color stability in WOLEDs (Lee & Lee, 2014).
Blue Phosphorescent Organic Light Emitting Diodes (PHOLEDs):
- Novel carbazole derivatives were designed as host materials for blue PHOLEDs. The materials exhibited high glass transition temperatures and triplet energies, suitable for blue phosphorescent emitters (Yuan et al., 2014).
Solution Processable Organic Light-Emitting Diodes (OLEDs):
- A new series of full hydrocarbons, including a compound structurally related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), were synthesized for use in solution processable OLEDs. These materials demonstrated high maximum efficiencies in blue phosphorescent OLEDs (Ye et al., 2010).
Electrochromic and Photophysical Applications
Electrochromic Polymers:
- Derivatives of carbazole, similar to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), were used to synthesize novel polymers with high coloration efficiency and electrochromic stability. These polymers were suitable for electrochromic materials (Zhang et al., 2019).
Aggregation-Induced Fluorescence:
- Carbazole-based fluorophores were synthesized to study their aggregation-induced fluorescence properties. These compounds, structurally related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), showed varying fluorescence behaviors in different states (Jiao et al., 2019).
Photophysical and Electrochemical Properties:
- A compound with a structure similar to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) was investigated for its photophysical and electrochemical properties. The study included crystal structure analysis, UV/Vis absorption, photoluminescence spectra, and electrochemical characterization (Park et al., 2018).
Synthesis and Characterization
Synthesis of Carbazole Derivatives:
- Two novel carbazole derivatives were synthesized for optoelectronic property investigation. These derivatives share structural similarities with 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) and were characterized through various spectroscopic techniques (Gao Xi-cun, 2010).
Synthesis of Isoelectronic Polymers:
- Copolymers containing carbazole units, analogous to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), were synthesized using a palladium-catalyzed Suzuki coupling method. These polymers were characterized for their potential in optoelectronic applications (Grigoras & Antonoaia, 2005).
Synthesis and Electronic Spectroscopy of Bromocarbazoles:
- Bromine derivatives of N- and C-substituted carbazoles were synthesized and characterized. These derivatives are structurally related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) and were studied for their UV-absorption, fluorescence, and phosphorescence emission spectra (Ponce et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
9-(3-bromo-5-carbazol-9-ylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOKONNBSXFPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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